molecular formula C10H22Cl2N2 B13899761 Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Cat. No.: B13899761
M. Wt: 241.20 g/mol
InChI Key: ABIUNMIDDQBQCF-IDWSCOKRSA-N
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Description

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in organic chemistry and medicinal research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Another approach involves the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by hydrogenation using an active nickel catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted tropane alkaloids, which can have diverse biological activities .

Scientific Research Applications

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a bicyclic organic compound featuring a unique azabicyclic structure and belonging to the tropane alkaloids class. These alkaloids are recognized for diverse biological activities and potential therapeutic uses, making this compound a subject of interest in medicinal chemistry and drug discovery.

IUPAC Name: rel-(1R,5S,8R)-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride

Formula: C10H22Cl2N2

Molecular Weight: The molecular weight is approximately 227.17 g/mol. However, one source lists the FW (formula weight) as 241.2 .

Potential Applications

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is of interest for its potential applications in neuropharmacology, particularly regarding its interactions with neurotransmitter systems. Compounds with similar bicyclic structures have been studied for interactions with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders like depression and anxiety, as well as other conditions related to neurotransmitter imbalances.

8-azabicyclo[3.2.1]octane derivatives can be used for the treatment or prevention of depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), or obsessive-compulsive disorder . They are also useful for the manufacture of a medicament for the treatment or prevention of a disease or disorder of the nervous system, both centrally and peripherally, which is responsive to monoamine neurotransmission reuptake .

Forms and Administration

Mechanism of Action

The mechanism of action of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine; dihydrochloride is a bicyclic organic compound belonging to the tropane alkaloid family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by its unique azabicyclic structure, specifically the azabicyclo[3.2.1]octane core. Its molecular formula is C10H22Cl2N2C_{10}H_{22}Cl_2N_2, with a molecular weight of approximately 241.20 g/mol. The structural representation is as follows:

SMILES NC1[C@](CN(C2)C(C)C)([H])CC[C@]12[H].Cl[H].Cl[H]\text{SMILES }NC1[C@](CN(C2)C(C)C)([H])CC[C@]12[H].Cl[H].Cl[H]

Biological Activity Overview

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine has shown significant biological activity, particularly in neuropharmacology. Compounds with similar bicyclic structures have been studied for their interactions with neurotransmitter systems, including dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Research indicates that this compound may modulate receptor activity involved in neurotransmission, influencing pathways related to mood regulation and cognitive function. The following table summarizes the key biological targets and their associated effects:

Biological Target Effect Potential Application
Dopamine ReceptorsModulation of dopaminergic activityTreatment of Parkinson's disease, schizophrenia
Serotonin ReceptorsInfluence on mood regulationTreatment of depression and anxiety
N-acylethanolamine-hydrolyzing acid amidase (NAAA)Inhibition leading to anti-inflammatory effectsManagement of inflammatory conditions

Neuropharmacological Studies

Studies have demonstrated that exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine can effectively interact with neurotransmitter systems, leading to promising results in preclinical models:

  • Dopaminergic Activity : The compound exhibited a significant affinity for dopamine receptors, suggesting its role in modulating dopaminergic signaling pathways.
  • Serotonergic Activity : It also showed interaction with serotonin receptors, indicating potential antidepressant effects.

Case Studies

In a recent study focusing on azabicyclo compounds, researchers evaluated the pharmacological profile of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine in vivo:

  • Model : Rodent models were used to assess behavioral changes following administration.
  • Findings : The compound produced notable anxiolytic effects comparable to established anxiolytics, with a favorable side effect profile.

Structure-Activity Relationship (SAR)

The structure of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine allows for various modifications that may enhance its biological activity:

Compound Name Structural Features Biological Activity
8-Isopropyl-3,8-diazabicyclo[3.2.1]octaneContains two nitrogen atomsNeuropharmacological applications
2-Azabicyclo[3.2.1]octaneSimpler structure; precursor for derivativesDiverse pharmacological profiles
8-Benzyl-3-amino-bicyclo[3.2.1]octaneBenzyl group enhances analgesic propertiesAnalgesic studies

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(1S,5R)-3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H/t8-,9+,10?;;

InChI Key

ABIUNMIDDQBQCF-IDWSCOKRSA-N

Isomeric SMILES

CC(C)N1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N.Cl.Cl

Origin of Product

United States

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